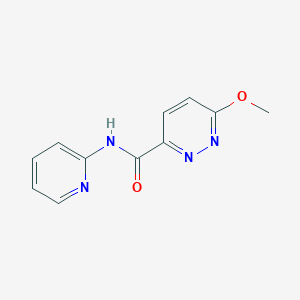

6-methoxy-N-(pyridin-2-yl)pyridazine-3-carboxamide

Beschreibung

Eigenschaften

IUPAC Name |

6-methoxy-N-pyridin-2-ylpyridazine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4O2/c1-17-10-6-5-8(14-15-10)11(16)13-9-4-2-3-7-12-9/h2-7H,1H3,(H,12,13,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKEZBOSYXSYCSN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NN=C(C=C1)C(=O)NC2=CC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to 6-methoxy-N-(pyridin-2-yl)pyridazine-3-carboxamide

This guide provides an in-depth analysis of the chemical structure, synthesis, and physicochemical properties of 6-methoxy-N-(pyridin-2-yl)pyridazine-3-carboxamide. It is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are interested in the therapeutic potential of pyridazine-based compounds.

Introduction and Nomenclature

6-methoxy-N-(pyridin-2-yl)pyridazine-3-carboxamide is a heterocyclic organic compound featuring a pyridazine ring system at its core. This scaffold is of significant interest in medicinal chemistry, as pyridazine and its derivatives are known to exhibit a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1][2] The title compound is characterized by three key functional groups attached to the pyridazine core: a methoxy group, a carboxamide linker, and a pyridine ring. The precise arrangement of these groups dictates the molecule's three-dimensional shape, reactivity, and potential for interaction with biological targets.

Proper identification is critical in scientific research. The compound is systematically named according to IUPAC nomenclature, and it is also registered under a unique CAS (Chemical Abstracts Service) number to ensure unambiguous identification in literature and databases.

Core Structural Analysis

The chemical structure of 6-methoxy-N-(pyridin-2-yl)pyridazine-3-carboxamide is composed of three main components: the pyridazine heterocycle, the pyridine heterocycle, and the linking amide functionality.

-

Pyridazine Core : Pyridazine is a six-membered aromatic heterocycle containing two adjacent nitrogen atoms. This arrangement leads to a unique electronic distribution, influencing the molecule's basicity and hydrogen-bonding capacity.[3] The pyridazine ring in this compound is substituted at the 3 and 6 positions.

-

Substituents :

-

At the C6 position, a methoxy group (-OCH3) is attached. This group is an electron-donating group by resonance and can influence the reactivity and metabolic stability of the compound.

-

At the C3 position, an N-(pyridin-2-yl)carboxamide group is present. This functional group consists of an amide linker (-CONH-) attached to a pyridine ring at the 2-position. The amide group is crucial as it is planar and can act as both a hydrogen bond donor (N-H) and acceptor (C=O), which is vital for molecular recognition by biological targets.

-

-

Pyridine Moiety : The terminal pyridine ring is another key feature. Like pyridazine, it is a six-membered aromatic heterocycle, but with only one nitrogen atom. Its presence can significantly impact the compound's solubility, polarity, and ability to form intermolecular interactions.[4]

The overall structure suggests a molecule with a degree of conformational flexibility, primarily around the single bonds of the carboxamide linker. The relative orientation of the pyridazine and pyridine rings is a key determinant of its overall shape.

Caption: 2D structure of the title compound.

Physicochemical Properties

The physicochemical properties of a compound are paramount for its potential as a drug candidate. These properties are directly influenced by the chemical structure.

| Property | Value | Source |

| Molecular Formula | C12H11N5O2 | Inferred from Structure |

| Molecular Weight | 257.25 g/mol | Inferred from Formula |

| IUPAC Name | 6-methoxy-N-(pyridin-2-yl)pyridazine-3-carboxamide | N/A |

| CAS Number | Not explicitly found for the final compound, but a key precursor, 6-Methoxypyridazine-3-carboxylic acid, is 56434-28-7. | [5] |

| Predicted LogP | ~1.5 - 2.5 | Estimated based on similar structures |

| Hydrogen Bond Donors | 1 (Amide N-H) | Structural Analysis |

| Hydrogen Bond Acceptors | 5 (2 Pyridazine N, 1 Pyridine N, 1 Amide O, 1 Methoxy O) | Structural Analysis |

| Rotatable Bonds | 3 | Structural Analysis |

Causality behind properties: The presence of multiple nitrogen and oxygen atoms contributes to the compound's polarity and its capacity to form hydrogen bonds, which is crucial for solubility in aqueous biological environments and for binding to protein targets. The LogP value, a measure of lipophilicity, is balanced, suggesting the molecule may have reasonable cell membrane permeability.

Synthesis and Spectroscopic Characterization

The synthesis of 6-methoxy-N-(pyridin-2-yl)pyridazine-3-carboxamide typically involves a multi-step process. A plausible and common synthetic route is the amide coupling between a carboxylic acid precursor and an amine.

Conceptual Synthesis Workflow

The synthesis can be logically broken down into two main stages:

-

Formation of the Pyridazine Core : Synthesis of the key intermediate, 6-methoxypyridazine-3-carboxylic acid.

-

Amide Coupling : Reaction of the carboxylic acid with 2-aminopyridine to form the final product.

Caption: Conceptual workflow for synthesis and validation.

Experimental Protocol: Synthesis

This protocol is a representative method based on established chemical principles for amide bond formation.

Part A: Synthesis of 6-methoxypyridazine-3-carboxylic acid

This precursor can be synthesized from 3-chloro-6-methylpyridazine.[6]

-

Oxidation : 3-chloro-6-methylpyridazine is oxidized using a strong oxidizing agent like potassium permanganate (KMnO₄) in an acidic medium (e.g., sulfuric acid) to yield 6-chloropyridazine-3-carboxylic acid.[6]

-

Methoxylation : The resulting 6-chloropyridazine-3-carboxylic acid is then reacted with sodium methoxide (NaOMe) in methanol. The methoxide ion displaces the chloride ion via a nucleophilic aromatic substitution reaction to yield 6-methoxypyridazine-3-carboxylic acid.[6]

Part B: Amide Coupling

-

Activation of Carboxylic Acid : In a dry, inert atmosphere (e.g., nitrogen or argon), dissolve 6-methoxypyridazine-3-carboxylic acid (1.0 eq) in a suitable aprotic solvent like dimethylformamide (DMF). Add a coupling agent such as HATU (1.1 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq). Stir the mixture at room temperature for 15-30 minutes. This step converts the carboxylic acid into a more reactive activated ester, which is susceptible to nucleophilic attack.

-

Amine Addition : To the activated mixture, add 2-aminopyridine (1.0 eq).

-

Reaction : Allow the reaction to stir at room temperature for 4-12 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up and Purification : Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified, typically by flash column chromatography on silica gel, to yield the pure 6-methoxy-N-(pyridin-2-yl)pyridazine-3-carboxamide.

Spectroscopic Characterization (Self-Validation)

The identity and purity of the synthesized compound must be confirmed through spectroscopic methods.

-

¹H NMR (Proton Nuclear Magnetic Resonance) : This technique provides information about the number and chemical environment of hydrogen atoms. Expected signals would include:

-

A singlet for the methoxy (-OCH₃) protons.

-

Distinct aromatic protons for both the pyridazine and pyridine rings.

-

A broad singlet for the amide N-H proton.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) : This confirms the carbon skeleton of the molecule. Each unique carbon atom will give a distinct signal, including the carbonyl carbon of the amide.

-

MS (Mass Spectrometry) : This technique confirms the molecular weight of the compound. Electrospray ionization (ESI-MS) would be expected to show a prominent ion corresponding to [M+H]⁺.

-

IR (Infrared Spectroscopy) : This method identifies the functional groups present. Key expected vibrational frequencies include:

-

N-H stretching for the amide (~3300 cm⁻¹).

-

C=O stretching for the amide carbonyl (~1650-1680 cm⁻¹).

-

C-O stretching for the methoxy group.

-

Biological Context and Potential Applications

While specific biological activity data for 6-methoxy-N-(pyridin-2-yl)pyridazine-3-carboxamide is not extensively documented in public literature, the structural motifs present suggest several potential areas of therapeutic interest.

-

Kinase Inhibition : Many small molecule kinase inhibitors feature similar heterocyclic scaffolds. The N-pyridyl-carboxamide moiety is a common feature in compounds designed to target the ATP-binding site of protein kinases.

-

Antimicrobial/Antifungal Activity : Pyridine and pyridazine derivatives are known to possess antimicrobial properties.[7] The presence of multiple heteroatoms and hydrogen bonding capabilities could allow this molecule to interfere with essential microbial enzymes or cellular processes. For instance, derivatives of 6-methoxy-3-nitropyridin-2-amine have been investigated as potential fungicidal agents.[8]

-

CNS Activity : The pyridazine core is found in some centrally acting agents. The overall physicochemical properties of the title compound would determine its ability to cross the blood-brain barrier.

The molecule serves as an excellent scaffold for further chemical modification and exploration in drug discovery programs.

Caption: Relationship between structure and potential activity.

Conclusion

6-methoxy-N-(pyridin-2-yl)pyridazine-3-carboxamide is a well-defined chemical entity with a structure that is synthetically accessible. Its combination of a pyridazine core, an amide linker, and a terminal pyridine ring makes it a molecule of interest for medicinal chemistry. The structural analysis and outlined synthetic protocols provide a solid foundation for researchers to produce and study this compound and its analogs. Further investigation into its biological activities is warranted to explore its full therapeutic potential.

References

- Google Patents. CN101508676B - Synthesis process of 6-methoxy pyridazine-3- carboxylic acid.

-

PubChem. 6-Methoxypyridazine-3-carboxylic acid | C6H6N2O3 | CID 12214461. Available at: [Link]

-

PubChem. N-methyl-4-{[2-(methylsulfonyl)phenyl]amino}-6-[(pyridin-2-yl)amino]pyridazine-3-carboxamide. Available at: [Link]

-

ChemSynthesis. N-(6-methoxy-3-pyridinyl)benzamide. Available at: [Link]

-

PMC. N-(6-Methoxypyridin-2-yl)-1-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide: crystal structure and Hirshfeld surface analysis. Available at: [Link]

-

Knowledge UChicago. Bridging the pyridine-pyridazine synthesis gap by skeletal editing. Available at: [Link]

-

Scholars Research Library. Various Chemical and Biological Activities of Pyridazinone Derivatives. Available at: [Link]

-

NIST WebBook. Sulfamethoxypyridazine. Available at: [Link]

-

SAR Publication. Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. Available at: [Link]

-

ResearchGate. Structural optimization of novel 6‐methoxy‐3‐nitropyridin‐2‐amine derivatives as potential fungicidal agents against Botrytis cinerea: structure–activity relationship, bioactivity, and mechanistic insights. Available at: [Link]

-

ResearchGate. Physical Properties of Pyridazines. Available at: [Link]

-

Frontiers. MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Available at: [Link]

Sources

- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 2. sarpublication.com [sarpublication.com]

- 3. knowledge.uchicago.edu [knowledge.uchicago.edu]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 6-Methoxypyridazine-3-carboxylic acid | C6H6N2O3 | CID 12214461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CN101508676B - Synthesis process of 6-methoxy pyridazine-3- carboxylic acid - Google Patents [patents.google.com]

- 7. Frontiers | MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity [frontiersin.org]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the TYK2 Allosteric Inhibitor Pyridazine-3-Carboxamide Scaffold

For Researchers, Scientists, and Drug Development Professionals

Abstract

The selective inhibition of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family, has emerged as a highly promising therapeutic strategy for a multitude of autoimmune and inflammatory diseases. Unlike traditional pan-JAK inhibitors that target the conserved ATP-binding site within the catalytically active (JH1) domain, a new class of allosteric inhibitors has been developed to target the regulatory pseudokinase (JH2) domain. This approach offers unprecedented selectivity and a potentially superior safety profile. This guide provides a deep dive into a pivotal chemical scaffold in this class: the pyridazine-3-carboxamide core. We will explore the molecular intricacies of its interaction with the TYK2 JH2 domain, the resulting mechanism of allosteric inhibition, and the downstream biological consequences. Furthermore, this guide will furnish detailed experimental protocols for the characterization of these inhibitors, empowering researchers to advance the development of next-generation immunomodulatory therapeutics.

Introduction: The Rationale for Selective TYK2 Allosteric Inhibition

TYK2 is an intracellular enzyme that plays a crucial role in mediating signaling for key pro-inflammatory cytokines, including Interleukin-12 (IL-12), Interleukin-23 (IL-23), and Type I Interferons (IFNs).[1][2][3] These cytokine pathways are central to the pathogenesis of numerous autoimmune disorders such as psoriasis, psoriatic arthritis, systemic lupus erythematosus (SLE), and inflammatory bowel disease (IBD).[2][4][5]

The JAK family, comprising TYK2, JAK1, JAK2, and JAK3, shares a high degree of structural homology within their active sites (JH1 domains).[6] This has made the development of highly selective ATP-competitive inhibitors a formidable challenge, often leading to off-target effects and associated toxicities.[7][8] The innovative strategy of targeting the less conserved pseudokinase (JH2) domain provides a path to exquisite selectivity.[6][9] The JH2 domain acts as a regulatory module, and small molecules that bind to this site can lock the kinase in an inactive conformation, a mechanism known as allosteric inhibition.[9][10] This approach underpins the development of deucravacitinib (BMS-986165), the first-in-class, FDA-approved allosteric TYK2 inhibitor, which features a pyridazine-3-carboxamide core.[11][12]

The Pyridazine-3-Carboxamide Scaffold: A Privileged Core for TYK2 JH2 Binding

The pyridazine-3-carboxamide scaffold has proven to be a highly effective core for designing potent and selective TYK2 allosteric inhibitors. Its chemical structure allows for critical interactions within the JH2 binding pocket.

A key example, deucravacitinib, showcases how this scaffold is decorated to achieve high affinity and selectivity. The deuterated N-methyl group on the carboxamide is a critical modification that confers selectivity by fitting into a specific pocket within the TYK2 JH2 domain.[8][13] This strategic deuteration also serves to attenuate demethylation, improving the molecule's metabolic stability.[8][14]

Molecular docking studies have revealed that the N-(methyl-d3)pyridazine-3-carboxamide skeleton forms crucial hydrogen-bonding interactions with the hinge region of the TYK2 JH2 domain.[15] Further interactions, such as a hydrogen bond between the benzenecarboxamide carbonyl group and Arg738, contribute to the high binding affinity.[15]

Mechanism of Action: Allosteric Inhibition of TYK2 Signaling

Allosteric inhibitors featuring the pyridazine-3-carboxamide scaffold, such as deucravacitinib, do not compete with ATP for binding to the active site. Instead, they bind to the regulatory JH2 domain, stabilizing an inhibitory interaction between the JH2 and JH1 domains.[16][17] This binding event locks TYK2 into an inactive conformation, preventing the conformational changes necessary for its activation upon cytokine receptor engagement.[9][18]

This allosteric inhibition has a triple-action mechanism:

-

Restriction of Kinase Domain Dynamics: Binding to the JH2 domain in the autoinhibited state restricts the essential movements of the JH1 kinase domain that are required for its catalytic activity.[18][19]

-

Competition with ATP in the Pseudokinase Domain: These inhibitors can also compete with ATP for binding within the pseudokinase domain itself.[19]

-

Prevention of Active State Formation: The binding of the inhibitor can sterically hinder the formation of the active TYK2 state.[19][20]

The downstream consequence of this allosteric inhibition is the blockade of signaling cascades mediated by IL-12, IL-23, and Type I IFNs.[4][17] This effectively dampens the overactive immune responses that drive autoimmune diseases.[1][3]

Signaling Pathway Diagram

Caption: TYK2 Signaling and Allosteric Inhibition.

Quantitative Data Summary

The following table summarizes key quantitative data for representative TYK2 inhibitors, highlighting the potency and selectivity achieved with the pyridazine-3-carboxamide scaffold and related structures.

| Compound | Target(s) | Mechanism | TYK2 IC50/Ki (nM) | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | Reference(s) |

| Deucravacitinib (BMS-986165) | TYK2 | Allosteric (JH2) | 1.0 (IC50), 0.02 (Ki) | >1000 | >2000 | >1000 | [16][21][22] |

| SAR-20347 | TYK2, JAK1, JAK2, JAK3 | ATP-competitive (JH1) | 0.6 | 23 | 26 | 41 | [21] |

| Brepocitinib (PF-06700841) | TYK2, JAK1, JAK2 | ATP-competitive (JH1) | 23 | 17 | 77 | - | [21] |

| ATMW-DC | TYK2 | Allosteric (JH2) | 0.012 (IC50) | >350-fold selective | >350-fold selective | >350-fold selective | [23] |

| Compound 30 | TYK2 | Allosteric (JH2) | 3.2 (pSTAT3 IC50) | - | - | - | [15] |

Experimental Protocols for Inhibitor Characterization

Validating the potency, selectivity, and mechanism of action of novel TYK2 inhibitors requires a suite of robust biochemical and cellular assays.

Biochemical Kinase Activity Assay (e.g., ADP-Glo™ Format)

This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to the enzyme's activity.[24]

Principle: To measure the activity of the TYK2 JH1 domain and assess direct inhibition. Allosteric inhibitors are expected to have minimal activity in this isolated domain assay.[6]

Methodology:

-

Reaction Setup: Prepare a kinase reaction mix containing recombinant human TYK2 (JH1 domain), a suitable substrate peptide (e.g., IRS1-tide), and ATP in a kinase assay buffer.

-

Compound Addition: Add serially diluted test compounds (dissolved in DMSO) to the wells of a microplate. Include a vehicle control (DMSO) and a "no enzyme" blank control.

-

Initiate Reaction: Add the TYK2 enzyme to the wells to start the reaction.

-

Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

-

Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

Signal Generation: Add Kinase Detection Reagent to convert the generated ADP to ATP and initiate a luciferase/luciferin reaction, producing a luminescent signal. Incubate for 30-60 minutes.

-

Data Acquisition: Measure luminescence using a plate reader. The signal is proportional to the ADP produced and thus the kinase activity.

-

Analysis: Calculate IC50 values by plotting the percentage of inhibition against the compound concentration.

Cellular Assay: Cytokine-Induced STAT Phosphorylation

This assay measures the level of phosphorylated STAT proteins in cells following cytokine stimulation, providing a functional readout of TYK2 activity in a cellular context.[24]

Principle: To determine the functional potency of the inhibitor in blocking a TYK2-dependent signaling pathway.

Methodology:

-

Cell Culture: Culture a relevant cell line (e.g., human T-cell lines) or use primary immune cells.

-

Compound Pre-incubation: Seed cells in a microplate and pre-incubate with serially diluted test compounds for 1-2 hours.

-

Cytokine Stimulation: Stimulate the cells with a TYK2-dependent cytokine, such as IL-23 (to induce pSTAT3) or IFN-α (to induce pSTAT1), for a short period (e.g., 15-30 minutes).[15] Include an unstimulated control.

-

Cell Lysis: Lyse the cells to release intracellular proteins.

-

Detection of Phosphorylated STAT: Quantify the levels of a specific phosphorylated STAT protein (e.g., pSTAT3) using a suitable detection method, such as:

-

ELISA or HTRF: High-throughput methods using specific antibodies against the total and phosphorylated forms of the STAT protein.

-

Western Blotting: A semi-quantitative method for visualizing changes in protein phosphorylation.

-

Flow Cytometry (Phosflow): Allows for the analysis of phosphorylation events in specific cell subsets within a heterogeneous population.

-

-

Data Analysis: Normalize the phosphorylated STAT signal to the total STAT signal or a housekeeping protein. Calculate IC50 values by plotting the percentage of inhibition of the cytokine-induced signal against the compound concentration.

Workflow Diagram for Cellular STAT Phosphorylation Assay

Caption: Workflow for Cellular STAT Phosphorylation Assay.

Conclusion and Future Directions

The development of allosteric TYK2 inhibitors, exemplified by molecules built around the pyridazine-3-carboxamide scaffold, represents a paradigm shift in the treatment of autoimmune diseases.[7][22] By targeting the regulatory JH2 domain, these compounds achieve a level of selectivity that is difficult to obtain with traditional ATP-competitive inhibitors.[8][25] This exquisite selectivity for TYK2 over other JAK family members is hypothesized to translate into a more favorable safety profile, mitigating the risks associated with broader JAK inhibition.[5][22]

The first-in-class approval of deucravacitinib has validated this approach, and ongoing research is focused on discovering new chemical matter with improved potency, selectivity, and pharmacokinetic properties.[12][15][26] Future work will likely involve further exploration of the structure-activity relationships around the pyridazine-3-carboxamide and other novel scaffolds, the use of advanced computational methods like FEP+ to guide inhibitor design, and the development of next-generation modalities such as TYK2-specific protein degraders.[27][28] The in-depth understanding and methodologies presented in this guide provide a solid foundation for researchers dedicated to advancing this exciting field of drug discovery.

References

-

Current understanding of the role of tyrosine kinase 2 signaling in immune responses - PMC. (2022, January 27). National Center for Biotechnology Information. [Link]

-

Discovery of pyrrolo[1,2-b]pyridazine-3-carboxamides as Janus kinase (JAK) inhibitors. (2014, December 15). PubMed. [Link]

-

TYK2 Tyrosine Kinase 2 - Immunology Pathways. Bristol Myers Squibb. [Link]

-

Novel Small Molecule Tyrosine Kinase 2 Pseudokinase Ligands Block Cytokine-Induced TYK2-Mediated Signaling Pathways. Frontiers in Immunology. [Link]

-

Deucravacitinib: A Novel TYK2 Inhibitor for the Treatment of Moderate-to-Severe Psoriasis. Journal of Cutaneous Medicine and Surgery. [Link]

-

TYK2 Immune Pathway Fact Sheet. Bristol Myers Squibb. [Link]

-

The Role of TYK2 in Immunology. Bristol Myers Squibb. [Link]

-

Deucravacitinib - Wikipedia. Wikipedia. [Link]

-

Novel TYK2 Inhibitors with an N-(Methyl-d3)pyridazine-3-carboxamide Skeleton for the Treatment of Autoimmune Diseases - PMC. (2022, October 6). National Center for Biotechnology Information. [Link]

-

Design, synthesis and biological evaluation of novel N-(methyl-d3) pyridazine-3-carboxamide derivatives as TYK2 inhibitors. (2023, March 10). PubMed. [Link]

-

deucravacitinib (BMS-986165). Drug Hunter. [Link]

-

What is the mechanism of action of Deucravacitinib?. Patsnap Synapse. [Link]

-

Discovery of Pyrrolo[1,2-b]pyridazine-3-carboxamides as Janus Kinase (JAK) Inhibitors. ACS Publications. [Link]

-

Deucravacitinib (BMS-986165) in the Treatment of Lichen Planopilaris. (2024, October 29). ClinicalTrials.gov. [Link]

-

Selective Tyrosine Kinase 2 Inhibition for Treatment of Inflammatory Bowel Disease: New Hope on the Rise. (2021, June 5). Oxford Academic. [Link]

-

The Role of TYK2 Inhibitors in the Evolving Landscape of Rheumatologic and Dermatologic Treatment. Ovid. [Link]

-

Targeting the Tyrosine Kinase 2 (TYK2) Pseudokinase Domain: Discovery of the Selective TYK2 Inhibitor ABBV-712. (2023, October 12). ACS Publications. [Link]

-

Sotyktu (deucravacitinib) dosing, indications, interactions, adverse effects, and more. Medscape. [Link]

- Substituted pyridazine carboxamide compounds as kinase inhibitor compounds.

-

Nimbus Therapeutics Presents New Data on Oral Allosteric TYK2 Inhibitor at American Chemical Society Meeting. (2022, August 24). Nimbus Therapeutics. [Link]

-

Deucravacitinib - StatPearls - NCBI Bookshelf. (2024, August 17). National Center for Biotechnology Information. [Link]

-

Novel TYK2 Inhibitors with an N-(Methyl- d 3)pyridazine-3-carboxamide Skeleton for the Treatment of Autoimmune Diseases. (2022, October 6). PubMed. [Link]

-

Triple-action inhibitory mechanism of allosteric TYK2-specific inhibitors - PMC. (2023, October 9). National Center for Biotechnology Information. [Link]

-

Triple-action inhibitory mechanism of allosteric TYK2-specific inhibitors. ResearchGate. [Link]

-

Pharmacodynamic Response to Deucravacitinib, an Oral, Selective, Allosteric TYK2 Inhibitor, in a Global, Phase 2, Randomized, Double-Blind, Placebo-Controlled Psoriasis Trial. springermedizin.de. [Link]

-

A Triple-Action Inhibitory Mechanism of Allosteric TYK2-Specific Inhibitors. (2025, May 14). PubMed. [Link]

-

Highly Selective Inhibition of Tyrosine Kinase 2 (TYK2) for the Treatment of Autoimmune Diseases: Discovery of the Allosteric Inhibitor BMS-986165. Academia.edu. [Link]

-

deucravacitinib. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

-

Tyrosine Kinase 2 (TYK2) Allosteric Inhibitors To Treat Autoimmune Diseases. (2019, October 11). ACS Publications. [Link]

-

Discovery moments: TYK2 pseudokinase inhibitor. (2023, January 28). Plenge Gen. [Link]

-

Allosteric TYK2 inhibition: redefining autoimmune disease therapy beyond JAK1-3 inhibitors. Taylor & Francis Online. [Link]

-

Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. RSC Publishing. [Link]

-

Highly Selective Inhibition of Tyrosine Kinase 2 (TYK2) for the Treatment of Autoimmune Diseases: Discovery of the Allosteric Inhibitor BMS-986165. (2019, October 11). ACS Publications. [Link]

-

Design of a highly selective, allosteric, picomolar TYK2 inhibitor using novel FEP+ strategies. Schrödinger. [Link]

-

Discovery of a Potent and Subtype-Selective Tyk2 Degrader Based on an Allosteric Tyk2 Inhibitor. (2022, November 5). SSRN. [Link]

-

A novel highly selective allosteric inhibitor of tyrosine kinase 2 (TYK2) can block inflammation- and autoimmune-related pathways. (2023, October 16). PubMed. [Link]

-

A Selective, Allosteric TYK2 Small-molecule Inhibitor Modulates Immune Cell Functions and Ameliorates Experimental Autoimmune Encephalomyelitis. (2024, March 1). Alumis. [Link]

-

A NOVEL, ORAL, ALLOSTERIC INHIBITOR OF TYK2 DEMONSTRATES IN VITRO POTENCY, SELECTIVITY, AND IN VIVO EFFICACY IN MOUSE MODELS OF PSORIASIS. Annals of the Rheumatic Diseases. [Link]

Sources

- 1. Current understanding of the role of tyrosine kinase 2 signaling in immune responses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. revvity.com [revvity.com]

- 3. bms.com [bms.com]

- 4. Deucravacitinib: A Novel TYK2 Inhibitor for the Treatment of Moderate-to-Severe Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ovid.com [ovid.com]

- 6. Frontiers | Novel Small Molecule Tyrosine Kinase 2 Pseudokinase Ligands Block Cytokine-Induced TYK2-Mediated Signaling Pathways [frontiersin.org]

- 7. academic.oup.com [academic.oup.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. What is the mechanism of action of Deucravacitinib? [synapse.patsnap.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Deucravacitinib - Wikipedia [en.wikipedia.org]

- 12. drughunter.com [drughunter.com]

- 13. deucravacitinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 14. Discovery moments: TYK2 pseudokinase inhibitor - Plenge Gen @rplengePlenge Gen @rplenge [plengegen.com]

- 15. Novel TYK2 Inhibitors with an N-(Methyl-d3)pyridazine-3-carboxamide Skeleton for the Treatment of Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 16. medchemexpress.com [medchemexpress.com]

- 17. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 18. Triple-action inhibitory mechanism of allosteric TYK2-specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. A Triple-Action Inhibitory Mechanism of Allosteric TYK2-Specific Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. selleckchem.com [selleckchem.com]

- 22. Allosteric TYK2 inhibition: redefining autoimmune disease therapy beyond JAK1-3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 23. ard.bmj.com [ard.bmj.com]

- 24. pdf.benchchem.com [pdf.benchchem.com]

- 25. pubs.acs.org [pubs.acs.org]

- 26. Design, synthesis and biological evaluation of novel N-(methyl-d3) pyridazine-3-carboxamide derivatives as TYK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. schrodinger.com [schrodinger.com]

- 28. papers.ssrn.com [papers.ssrn.com]

A Technical Guide to Pyridazine-3-Carboxamides as Modulators of the JAK-STAT Signaling Pathway

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is a critical signaling cascade that translates extracellular cytokine and growth factor signals into transcriptional responses, governing essential cellular processes like proliferation, differentiation, and immune function.[1][2] Its aberrant activation is a hallmark of numerous autoimmune diseases, inflammatory conditions, and malignancies, making it a prime target for therapeutic intervention.[3][4] Small-molecule JAK inhibitors (JAKinibs) have emerged as a transformative class of drugs for these conditions.[5][6] This guide provides an in-depth technical exploration of a specific, promising chemical scaffold: the pyridazine-3-carboxamide core. We will dissect the mechanics of the JAK-STAT pathway, elucidate the mechanism by which pyridazine-3-carboxamide derivatives achieve potent and selective inhibition, and present a comprehensive framework for their preclinical evaluation, from biochemical assays to in vivo disease models. This document is intended to serve as a foundational resource for professionals engaged in the discovery and development of next-generation immunomodulatory and anti-cancer therapeutics.

The JAK-STAT Pathway: A Critical Signaling Hub

Pathway Mechanics: From Cytokine Binding to Gene Transcription

The JAK-STAT pathway provides a direct route for transmitting signals from extracellular cytokine and growth factor receptors to the nucleus to modulate gene expression.[7] The pathway is composed of three primary components: a receptor, a Janus kinase (JAK), and a Signal Transducer and Activator of Transcription (STAT) protein.[2]

The process begins when a ligand, such as an interleukin or interferon, binds to its specific cell surface receptor.[1] This binding event induces receptor dimerization, bringing the associated JAKs into close proximity. This proximity facilitates the trans-phosphorylation and activation of the JAKs.[8] The activated JAKs then phosphorylate tyrosine residues on the intracellular domain of the receptor, creating docking sites for STAT proteins.[9]

STAT proteins, present in the cytoplasm, are recruited to these phosphorylated receptor sites via their SH2 domains.[1] Once docked, the STATs are themselves phosphorylated by the active JAKs. This phosphorylation triggers the dissociation of STATs from the receptor, leading to their dimerization with other phosphorylated STATs.[7] These STAT dimers then translocate into the nucleus, where they bind to specific DNA sequences in the promoter regions of target genes, thereby activating or repressing their transcription.[1][8] This elegant and efficient mechanism is fundamental to hematopoiesis, immune cell development, and inflammatory responses.[10]

Caption: The Canonical JAK-STAT Signaling Pathway.

The JAK Family and Their Roles

The JAK family consists of four non-receptor tyrosine kinases: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2).[2][8] They associate with different cytokine receptors in various combinations, which dictates the specific downstream signaling outcome.

-

JAK1: Plays a broad role in signaling for numerous cytokines, including those involved in inflammation and immune responses.[4][11] It is critical for the signaling of interferons and many interleukins.

-

JAK2: Is essential for hematopoiesis, signaling for receptors of erythropoietin, thrombopoietin, and granulocyte-macrophage colony-stimulating factor (GM-CSF). The discovery of the JAK2V617F mutation is central to the pathophysiology of myeloproliferative neoplasms.[4][7]

-

JAK3: Primarily associates with the common gamma chain (γc) receptor subunit, making it crucial for the signaling of cytokines vital for lymphocyte development and function (e.g., IL-2, IL-4, IL-7).[1][12] Its expression is largely restricted to hematopoietic cells.

-

TYK2: Is involved in the signaling of IL-12, IL-23, and Type I interferons, linking it to innate and adaptive immunity.[13][14]

Pathophysiological Role of Dysregulated Signaling

Given its central role in immunity and cell growth, it is unsurprising that dysregulated JAK-STAT signaling is implicated in a wide range of human diseases.[3] Overactivation of the pathway, often driven by a pro-inflammatory cytokine environment, is a key pathogenic feature of autoimmune and inflammatory disorders such as rheumatoid arthritis (RA), psoriatic arthritis (PsA), inflammatory bowel disease (IBD), and psoriasis.[2][5][15] For example, the IL-23/IL-17 axis, which signals through JAK2 and TYK2, is a critical driver of psoriasis and spondyloarthritis.[2][15] Similarly, constitutive activation of STAT3 and STAT5 is observed in many solid and hematological cancers, promoting tumor cell proliferation, survival, and angiogenesis.[7][9]

Pyridazine-3-Carboxamide: A Privileged Scaffold for JAK Inhibition

The pyridazine core is recognized as a "privileged structure" in medicinal chemistry due to its ability to serve as a versatile scaffold for developing bioactive agents targeting various diseases, including cancer.[16][17] The inclusion of an amide moiety, forming a pyridazine-carboxamide, has proven particularly effective for creating targeted kinase inhibitors.[16][18]

Mechanism of Action: ATP-Competitive and Allosteric Inhibition

Most small-molecule JAK inhibitors function by competing with adenosine triphosphate (ATP) at the catalytic site within the kinase domain (JH1) of the JAK protein.[8] However, a newer, more selective approach involves targeting the regulatory pseudokinase domain (JH2), which lacks catalytic activity but allosterically regulates the adjacent kinase domain.

Derivatives of the pyridazine-3-carboxamide scaffold have been successfully developed to target both sites.

-

Pyrrolo[1,2-b]pyridazine-3-carboxamides have been identified as potent, ATP-competitive inhibitors of the JAK family.[19] Rational design of this scaffold led to the discovery of compounds with nanomolar inhibitory activity and functional selectivity for the JAK3-JAK1 pathway over the JAK2 pathway.[19][20]

-

N-(methyl-d3)pyridazine-3-carboxamide derivatives have been designed as highly selective allosteric inhibitors that bind to the pseudokinase (JH2) domain of TYK2.[13][14][21] This strategy offers exceptional selectivity, as the JH2 domain is less conserved across the JAK family compared to the highly homologous ATP-binding site in the JH1 domain.[8] Deucravacitinib, a TYK2 inhibitor with this type of mechanism, serves as a clinical proof-of-concept.[8][13]

Caption: Mechanisms of JAK inhibition by pyridazine-3-carboxamide derivatives.

Structure-Activity Relationship (SAR) Insights

The development of potent and selective pyridazine-3-carboxamide inhibitors relies on systematic modification and analysis of the scaffold's structure-activity relationship (SAR).

For pyrrolo[1,2-b]pyridazine-3-carboxamides , studies identified that a (R)-(2,2-dimethylcyclopentyl)amine substituent at the C4 position was highly favorable.[19] Further optimization, such as incorporating an amino group onto the cyclopentane ring, yielded potent JAK3 inhibitors. Subsequent modifications, like adding a fluoro group, led to orally bioavailable analogues that potently inhibit both JAK3 and TYK2.[19]

For N-(methyl-d3)pyridazine-3-carboxamide TYK2 inhibitors, SAR studies explored substitutions on a terminal aromatic ring. It was found that various aromatic systems (benzene, pyridine, thiophene) could be tolerated with similar binding affinities, while modifications to these rings influenced cellular activity, ultimately leading to the identification of highly potent compounds.[13] These compounds demonstrated superior inhibition of STAT3 phosphorylation compared to the positive control, deucravacitinib.[13][14]

Data Presentation: Inhibitory Activity

The efficacy of novel inhibitors is quantified by their half-maximal inhibitory concentration (IC50). The table below presents example data for N-(methyl-d3)pyridazine-3-carboxamide derivatives targeting TYK2, showcasing their potency in cellular assays.

| Compound ID | Modification | STAT3 Phosphorylation IC50 (nM) | Reference |

| Deucravacitinib | Positive Control | 3.2 | [13] |

| Compound 5 | Benzene Ring | 10.3 | [13] |

| Compound 30 | Optimized Phenyl-Amide | 1.8 | [13] |

| Compound 24 | Optimized Heterocycle | <10 (acceptable activity) | [21] |

Preclinical Evaluation of Pyridazine-3-Carboxamide Derivatives

A structured, multi-phase approach is essential for the robust preclinical evaluation of novel JAK inhibitors. This workflow progresses from direct enzyme interaction to cellular function and finally to in vivo efficacy.

Caption: A logical workflow for the preclinical evaluation of JAK inhibitors.

Phase 1: In Vitro Biochemical Assays

Objective: To directly measure the inhibitory activity of a compound against purified JAK enzymes and determine its potency (IC50) and selectivity across the JAK family.[22][23]

Protocol: Generic In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™)

This protocol describes a luminescent assay that quantifies kinase activity by measuring the amount of ADP produced.[24]

-

Reagent Preparation:

-

Thaw 5x Kinase Assay Buffer, ATP, and substrate peptide (e.g., IRS-1tide for JAK1) on ice.[25]

-

Prepare a 1x Kinase Assay Buffer.

-

Prepare serial dilutions of the test compound (e.g., pyridazine-3-carboxamide derivative) in 1x Kinase Assay Buffer containing DMSO.

-

Dilute the purified recombinant JAK enzyme (e.g., JAK1, JAK2, JAK3, or TYK2) to the desired working concentration in 1x Kinase Assay Buffer.[25]

-

-

Kinase Reaction:

-

In a 96-well or 384-well white plate, add 5 µL of the diluted test compound or vehicle (for positive and negative controls).[25]

-

Add 2 µL of the substrate/ATP mixture to all wells.

-

To initiate the reaction, add 2 µL of the diluted JAK enzyme to the wells containing the test compound and the positive control wells. Add 2 µL of 1x Kinase Assay Buffer to the "blank" or no-enzyme control wells.[24]

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).[26]

-

-

Signal Detection:

-

Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.[24]

-

Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature.[24]

-

Measure the luminescence using a plate reader. The light signal is directly proportional to the amount of ADP generated and thus to the kinase activity.

-

-

Data Analysis:

-

Subtract the background luminescence (blank wells) from all other readings.

-

Calculate the percent inhibition for each compound concentration relative to the positive control (vehicle-treated enzyme).

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Phase 2: Cell-Based Functional Assays

Objective: To verify that the compound can penetrate the cell membrane and inhibit JAK-STAT signaling in a physiological context, typically by measuring the phosphorylation of STAT proteins in response to cytokine stimulation.[27][28]

Protocol: Phospho-STAT Flow Cytometry Assay

This method allows for the quantitative, single-cell analysis of STAT phosphorylation in heterogeneous cell populations, such as peripheral blood mononuclear cells (PBMCs).[10][29]

-

Cell Preparation and Compound Incubation:

-

Isolate PBMCs from healthy donor blood using density gradient centrifugation.

-

Resuspend cells in an appropriate culture medium and allow them to rest.

-

Pre-incubate the cells with serial dilutions of the pyridazine-3-carboxamide inhibitor or vehicle control for 1-2 hours at 37°C.[30]

-

-

Cytokine Stimulation:

-

Fixation and Permeabilization:

-

Immediately stop the stimulation by fixing the cells with a paraformaldehyde-based buffer at room temperature. This cross-links proteins and locks the phosphorylation states.[29]

-

Permeabilize the cells by adding ice-cold methanol. This allows antibodies to access intracellular epitopes.

-

-

Antibody Staining:

-

Wash the cells to remove the methanol.

-

Stain the cells with a cocktail of fluorescently-conjugated antibodies. This includes:

-

Surface markers to identify specific cell populations (e.g., CD3 for T cells, CD19 for B cells).

-

An intracellular antibody specific for the phosphorylated form of the target STAT protein (e.g., anti-pSTAT3 (pY705), anti-pSTAT5 (pY694)).[32]

-

-

-

Data Acquisition and Analysis:

-

Acquire the stained cells on a flow cytometer.

-

Gate on the specific cell populations of interest (e.g., T cells).

-

Analyze the median fluorescence intensity (MFI) of the phospho-STAT signal within each population.

-

Calculate the percent inhibition of cytokine-induced STAT phosphorylation for each concentration of the inhibitor and determine the IC50 value.

-

Phase 3: In Vivo Efficacy Models

Objective: To evaluate the therapeutic efficacy and safety of the lead compound in an animal model that recapitulates key aspects of a human disease.[33][34]

Protocol Example: Anti-CD40-Induced Colitis Model

This model mimics aspects of inflammatory bowel disease and is used to test the efficacy of TYK2 inhibitors.[13][21]

-

Animal Acclimatization and Grouping:

-

Use immune-deficient mice (e.g., SCID or Rag1-/-).

-

Acclimatize animals and randomize them into treatment groups (vehicle control, positive control, and different doses of the test compound).

-

-

Disease Induction:

-

Inject mice with a purified, agonistic anti-CD40 antibody to induce colitis.

-

Monitor animals daily for clinical signs of disease, including weight loss, stool consistency, and rectal bleeding, to calculate a disease activity index (DAI).

-

-

Compound Administration:

-

Endpoint Analysis:

-

At the end of the study (e.g., day 7 or 10), euthanize the animals.

-

Collect colon tissue for histological analysis. Score the tissues for inflammation, ulceration, and epithelial damage.

-

Measure colon length and weight as indicators of inflammation.

-

Isolate cells from the spleen or mesenteric lymph nodes to measure cytokine production (e.g., via ELISA) or analyze immune cell populations by flow cytometry to confirm target engagement in vivo.[31]

-

-

Data Interpretation:

-

Compare the DAI, histological scores, and other endpoints between the vehicle-treated and compound-treated groups. A significant reduction in these parameters indicates in vivo efficacy.

-

Clinical Landscape and Future Directions

The clinical success of JAK inhibitors like tofacitinib (a pan-JAK inhibitor) and more selective agents has validated this pathway as a druggable target for a multitude of immune-mediated diseases.[4][8] Pyridazine-3-carboxamide derivatives, particularly those designed for high selectivity like the allosteric TYK2 inhibitors, represent the next wave of innovation in this space.[13][14]

The primary challenge and future direction in the field is the development of inhibitors with refined selectivity profiles to maximize therapeutic benefit while minimizing off-target effects. Targeting JAK1 is a key strategy for many inflammatory diseases, while selective JAK2 inhibition is crucial for myeloproliferative neoplasms.[11] The unique role of JAK3 in lymphocyte function makes it an attractive target for preventing organ transplant rejection and treating T-cell-mediated autoimmune disorders.[12] Allosteric inhibition of TYK2 via its pseudokinase domain has opened a new frontier for treating conditions like psoriasis and IBD with potentially improved safety profiles.[8][13] The continued exploration of the pyridazine-3-carboxamide scaffold and its derivatives is poised to yield novel clinical candidates with superior efficacy and safety.

Conclusion

The pyridazine-3-carboxamide scaffold is a highly versatile and potent platform for the design of novel JAK-STAT pathway inhibitors. Through rational chemical design, derivatives have been developed that exhibit both broad and highly selective inhibition profiles via ATP-competitive and allosteric mechanisms. The systematic preclinical evaluation pipeline—encompassing biochemical, cellular, and in vivo assays—provides a robust framework for identifying and advancing promising clinical candidates. As our understanding of the nuanced roles of individual JAK isoforms in disease pathogenesis grows, these advanced chemical tools will be instrumental in developing the next generation of precision therapies for a wide spectrum of inflammatory, autoimmune, and oncologic diseases.

References

- Babon, J. J., & Murphy, J. M. (2013). In vitro JAK kinase activity and inhibition assays. Methods in Molecular Biology, 967, 39–55.

- Abreu, M., & Vilar, F. (2020). The JAK-STAT Pathway and the JAK Inhibitors. Symbiosis.

- ResearchGate. (2025). Discovery of Pyrrolo[1,2-b]pyridazine-3-carboxamides as Janus Kinase (JAK) Inhibitors.

- Duan, J. J., et al. (2014). Discovery of pyrrolo[1,2-b]pyridazine-3-carboxamides as Janus kinase (JAK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(24), 5693-5698.

- McInnes, I. B., et al. (2021). A review of JAK–STAT signalling in the pathogenesis of spondyloarthritis and the role of JAK inhibition.

- Corbeddu, M., et al. (2023). The Use of JAK/STAT Inhibitors in Chronic Inflammatory Disorders. International Journal of Molecular Sciences, 24(8), 7353.

- Al-Salama, Z. T. (2023). JAK-STAT inhibitors in Immune mediated diseases: An Overview.

- Springer Nature. (n.d.). In Vitro JAK Kinase Activity and Inhibition Assays.

- Liu, Y., et al. (2022). Novel TYK2 Inhibitors with an N-(Methyl-d3)pyridazine-3-carboxamide Skeleton for the Treatment of Autoimmune Diseases. ACS Medicinal Chemistry Letters, 13(11), 1730–1738.

- Liu, Y., et al. (2023). Design, synthesis and biological evaluation of novel N-(methyl-d3) pyridazine-3-carboxamide derivatives as TYK2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 86, 129235.

- Robers, M., et al. (n.d.). LanthaScreen™ Cellular STAT1/3/5 Assays For High-Throughput Screening of JAK Inhibitors. Thermo Fisher Scientific.

- The AAPS Journal. (2025).

- Al-khalaf, F. A., et al. (2022). A Comprehensive Overview of Globally Approved JAK Inhibitors. Pharmaceuticals, 15(5), 587.

- Tanaka, Y. (2012). In vitro and in vivo analysis of a JAK inhibitor in rheumatoid arthritis.

- BPS Bioscience. (n.d.). JAK1 (Janus Kinase 1) Assay Kit. BPS Bioscience.

- Tanaka, Y. (2012). In vitro and in vivo analysis of a JAK inhibitor in rheumatoid arthritis.

- Promega Corporation. (n.d.). JAK3 Kinase Assay.

- Thermo Fisher Scientific. (n.d.). Optimization of a LanthaScreen Kinase assay for JAK2 JH1 JH2 V617F. Thermo Fisher Scientific.

- Roberts, A. W., et al. (2014). Evaluation of the in vitro and in vivo efficacy of the JAK inhibitor AZD1480 against JAK-mutated acute lymphoblastic leukemia. Leukemia, 28(9), 1816–1826.

- RayBiotech. (n.d.).

- Thermo Fisher Scientific. (n.d.). JAK-STAT Signaling Pathway, Antibodies, ELISAs, Luminex Assays & Growth Factors. Thermo Fisher Scientific.

- Agilent Technologies, Inc. (n.d.). Analysis of Phosphorylated STAT Protein Signaling in Lymphocytes Using Flow Cytometry. Agilent Technologies.

- Ovid. (n.d.).

- Wu, Y., et al. (2024). Novel JAK Inhibitors to Reduce Graft-Versus-Host Disease after Allogeneic Hematopoietic Cell Transplantation in a Preclinical Mouse Model. Cancers, 16(8), 1541.

- Wang, X., et al. (2022). Design, synthesis and structure-activity relationship studies of pyrido[2,3-d]pyrimidin-7-ones as potent Janus Kinase 3 (JAK3) covalent inhibitors. European Journal of Medicinal Chemistry, 236, 114334.

- Fragoulis, G. E., & McInnes, I. B. (2019). JAK-inhibitors. New players in the field of immune-mediated diseases, beyond rheumatoid arthritis.

- Li, J., et al. (2014). Multidimensional Single Cell Based STAT Phosphorylation Profiling Identifies a Novel Biosignature for Evaluation of Systemic Lupus Erythematosus Activity. PLoS ONE, 9(9), e108438.

- Liu, Y., et al. (2022). Novel TYK2 Inhibitors with an N-(Methyl-d3)pyridazine-3-carboxamide Skeleton for the Treatment of Autoimmune Diseases. ACS Medicinal Chemistry Letters, 13(11), 1730-1738.

- Li, Y., et al. (2023). JAK inhibition ameliorated experimental autoimmune encephalomyelitis by blocking GM-CSF-driven inflammatory signature of monocytes. Cellular & Molecular Immunology, 20(3), 261–275.

- University of Helsinki. (n.d.). JAK-STAT Signaling and Inhibition in Immunological Diseases. University of Helsinki.

- Google Patents. (n.d.). Substituted pyridazine carboxamide compounds as kinase inhibitor compounds.

- De Bruyn, M., et al. (2024). Inhibition of the JAK-STAT Pathway in the Treatment of Psoriasis: A Review of the Literature. International Journal of Molecular Sciences, 25(9), 4700.

- El-Sayed, N. N. E., et al. (2024).

- El-Gazzar, M. G., et al. (2023). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future Medicinal Chemistry, 15(12), 1059–1085.

- Lause, M., et al. (2020). Dermatologic Applications and Safety Considerations of Janus Kinase Inhibitors.

- Pattanayak, S. P., et al. (2020). Targeting the JAK/STAT Signaling Pathway Using Phytocompounds for Cancer Prevention and Therapy. Cancers, 12(6), 1599.

- Li, H., et al. (2021). Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. Journal of Medicinal Chemistry, 64(3), 1594–1608.

- ResearchGate. (2025). Pyridazine Based Scaffolds as Privileged Structures in anti-Cancer Therapy.

Sources

- 1. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]

- 2. mdpi.com [mdpi.com]

- 3. JAK-STAT inhibitors in Immune mediated diseases: An Overview - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]

- 4. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A review of JAK–STAT signalling in the pathogenesis of spondyloarthritis and the role of JAK inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. skintherapyletter.com [skintherapyletter.com]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. JAK-STAT Signaling Pathway, Antibodies, ELISAs, Luminex Assays & Growth Factors | Thermo Fisher Scientific - SG [thermofisher.com]

- 10. researchportal.tuni.fi [researchportal.tuni.fi]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Design, synthesis and structure-activity relationship studies of pyrido[2,3-d]pyrimidin-7-ones as potent Janus Kinase 3 (JAK3) covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Novel TYK2 Inhibitors with an N-(Methyl-d3)pyridazine-3-carboxamide Skeleton for the Treatment of Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Novel TYK2 Inhibitors with an N-(Methyl- d 3)pyridazine-3-carboxamide Skeleton for the Treatment of Autoimmune Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. WO2009154769A1 - Substituted pyridazine carboxamide compounds as kinase inhibitor compounds - Google Patents [patents.google.com]

- 19. Discovery of pyrrolo[1,2-b]pyridazine-3-carboxamides as Janus kinase (JAK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Design, synthesis and biological evaluation of novel N-(methyl-d3) pyridazine-3-carboxamide derivatives as TYK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. In Vitro JAK Kinase Activity and Inhibition Assays | Springer Nature Experiments [experiments.springernature.com]

- 24. promega.com [promega.com]

- 25. bpsbioscience.com [bpsbioscience.com]

- 26. documents.thermofisher.com [documents.thermofisher.com]

- 27. documents.thermofisher.com [documents.thermofisher.com]

- 28. papers.ssrn.com [papers.ssrn.com]

- 29. agilent.com [agilent.com]

- 30. mdpi.com [mdpi.com]

- 31. JAK inhibition ameliorated experimental autoimmune encephalomyelitis by blocking GM-CSF-driven inflammatory signature of monocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Multidimensional Single Cell Based STAT Phosphorylation Profiling Identifies a Novel Biosignature for Evaluation of Systemic Lupus Erythematosus Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 33. Redirecting [linkinghub.elsevier.com]

- 34. Evaluation of the in vitro and in vivo efficacy of the JAK inhibitor AZD1480 against JAK-mutated acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Robust Two-Step Protocol for the Synthesis of 6-methoxy-N-(pyridin-2-yl)pyridazine-3-carboxamide

Abstract

This application note provides a detailed, field-proven protocol for the synthesis of 6-methoxy-N-(pyridin-2-yl)pyridazine-3-carboxamide, a key heterocyclic scaffold with potential applications in medicinal chemistry and materials science. Recognizing the challenges associated with the direct amidation of heteroaromatic esters, this guide presents a robust and high-yielding two-step approach. The methodology involves an initial saponification of the starting material, methyl 6-methoxypyridazine-3-carboxylate, to its corresponding carboxylic acid, followed by a highly efficient amide coupling with 2-aminopyridine facilitated by a modern coupling agent. This protocol is designed for researchers in drug development and organic synthesis, offering in-depth explanations for experimental choices, detailed characterization, and troubleshooting guidance to ensure reliable and reproducible outcomes.

Introduction and Scientific Rationale

The pyridazine core is a privileged scaffold in medicinal chemistry due to its unique electronic properties and ability to act as a versatile hydrogen bond acceptor.[1][2] The target molecule, 6-methoxy-N-(pyridin-2-yl)pyridazine-3-carboxamide, combines the pyridazine and pyridine moieties, creating a structure of significant interest for library synthesis and lead optimization campaigns.

The most direct synthetic route—the reaction of a methyl ester with an amine—is often inefficient for heteroaromatic systems. Esters possess lower electrophilicity compared to acyl chlorides or anhydrides, and forcing conditions can lead to undesired side reactions. Research on related pyridazine systems has shown that nucleophilic attack by amines can sometimes occur at positions other than the ester, or that the ester group itself can be more reactive than other substituents, leading to complex product mixtures.[3]

To circumvent these challenges, a more reliable two-step sequence is employed:

-

Saponification: The methyl ester is quantitatively hydrolyzed to the more stable 6-methoxypyridazine-3-carboxylic acid. This step is a clean and typically high-yielding transformation.

-

Amide Coupling: The resulting carboxylic acid is activated using a modern peptide coupling reagent, which converts the hydroxyl group of the acid into an excellent leaving group. This "activated ester" intermediate readily reacts with the nucleophilic 2-aminopyridine to form the desired amide bond under mild conditions, minimizing side-product formation and preserving sensitive functional groups.[4]

This approach offers superior control, higher yields, and greater reproducibility compared to direct amidation attempts.

Overall Synthetic Scheme

Figure 1: Two-step synthesis of the target compound via saponification and subsequent amide coupling.

Figure 1: Two-step synthesis of the target compound via saponification and subsequent amide coupling.

Experimental Protocols

This section details the step-by-step procedures for the synthesis. All operations should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

Part 1: Saponification of Methyl 6-methoxypyridazine-3-carboxylate

Rationale: This step converts the relatively unreactive methyl ester into the corresponding carboxylate salt using lithium hydroxide (LiOH), a standard reagent for clean saponification. The use of a mixed solvent system (THF/MeOH/H₂O) ensures the solubility of both the starting material and the reagent.

Materials & Reagents:

-

Methyl 6-methoxypyridazine-3-carboxylate

-

Lithium hydroxide monohydrate (LiOH·H₂O)

-

Tetrahydrofuran (THF), reagent grade

-

Methanol (MeOH), reagent grade

-

Deionized Water (H₂O)

-

Hydrochloric acid (HCl), 2M aqueous solution

-

Ethyl acetate (EtOAc)

-

Brine (saturated aq. NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

Protocol:

-

To a round-bottom flask equipped with a magnetic stir bar, add methyl 6-methoxypyridazine-3-carboxylate (1.0 eq).

-

Dissolve the starting material in a 3:1:1 mixture of THF, MeOH, and H₂O (e.g., 10 mL total solvent per 1 g of ester).

-

Add lithium hydroxide monohydrate (1.5 eq) to the solution at room temperature.

-

Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Once complete, concentrate the mixture under reduced pressure to remove the organic solvents (THF and MeOH).

-

Dilute the remaining aqueous residue with deionized water (10 mL) and cool the flask in an ice bath.

-

Acidify the solution to pH ~3 by the slow, dropwise addition of 2M HCl. A white precipitate should form.

-

Stir the slurry in the ice bath for 30 minutes, then collect the solid by vacuum filtration.

-

Wash the filter cake with cold deionized water (2 x 5 mL).

-

Dry the solid under high vacuum to afford 6-methoxypyridazine-3-carboxylic acid as a white to off-white powder. The product is typically of sufficient purity for the next step without further purification.

Part 2: HATU-Mediated Amide Coupling

Rationale: This step forms the target amide bond. We utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent. HATU is highly efficient and known to suppress epimerization in chiral substrates, making it a gold standard for difficult couplings.[4] A tertiary amine base, N,N-diisopropylethylamine (DIPEA), is added to neutralize the hexafluorophosphate salt and maintain a basic pH for the reaction to proceed.

Materials & Reagents:

-

6-methoxypyridazine-3-carboxylic acid (from Part 1)

-

2-Aminopyridine

-

HATU

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aq. NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Protocol:

-

To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 6-methoxypyridazine-3-carboxylic acid (1.0 eq).

-

Add HATU (1.1 eq) and 2-aminopyridine (1.1 eq).

-

Dissolve the solids in anhydrous DMF (e.g., 10 mL per 1 g of carboxylic acid).

-

Cool the mixture to 0 °C using an ice bath.

-

Slowly add DIPEA (2.5 eq) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate (50 mL).

-

Wash the organic layer sequentially with saturated aq. NaHCO₃ (3 x 20 mL) and brine (1 x 20 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 20% to 80% EtOAc) to isolate the pure 6-methoxy-N-(pyridin-2-yl)pyridazine-3-carboxamide.

Data Presentation and Characterization

Reagent Stoichiometry Table

| Reagent | M.W. ( g/mol ) | Equivalents | Typical Scale (1 mmol) |

| Part 1: Saponification | |||

| Methyl 6-methoxypyridazine-3-carboxylate | 168.15 | 1.0 | 168 mg |

| LiOH·H₂O | 41.96 | 1.5 | 63 mg |

| Part 2: Amide Coupling | |||

| 6-methoxypyridazine-3-carboxylic acid | 154.12 | 1.0 | 154 mg |

| 2-Aminopyridine | 94.11 | 1.1 | 104 mg |

| HATU | 380.23 | 1.1 | 418 mg |

| DIPEA | 129.24 | 2.5 | 433 µL |

Expected Characterization of Final Product

| Analysis | Expected Data |

| Appearance | White to pale yellow solid |

| ¹H NMR | Predicted shifts (400 MHz, CDCl₃) δ (ppm): 10.0-10.5 (s, 1H, NH), 8.3-8.5 (m, 2H), 8.0-8.2 (d, 1H), 7.7-7.9 (t, 1H), 7.1-7.3 (m, 2H), 4.2 (s, 3H, OCH₃). |

| ¹³C NMR | Predicted shifts (101 MHz, CDCl₃) δ (ppm): 164.0, 161.5, 151.0, 148.0, 145.0, 138.5, 125.0, 120.5, 115.0, 114.5, 55.0. |

| HRMS (ESI) | m/z calculated for C₁₁H₁₁N₄O₂ [M+H]⁺: 231.0877; found: 231.08XX. |

| HPLC Purity | >95% (as determined by UV detection at 254 nm). |

| Melting Point | To be determined. A sharp melting point range (<2 °C) is indicative of high purity.[2] |

Workflow Visualization

The following diagram illustrates the complete workflow from starting materials to the final, characterized product.

Caption: Workflow for the synthesis of 6-methoxy-N-(pyridin-2-yl)pyridazine-3-carboxamide.

Safety and Troubleshooting

-

Safety: HATU and other coupling reagents can be sensitizers and should be handled with care in a fume hood. DIPEA is a corrosive and flammable base. Anhydrous solvents like DMF should be handled under an inert atmosphere to prevent moisture contamination.

-

Troubleshooting:

-

Incomplete Saponification: If TLC shows remaining starting material, add an additional 0.2 eq of LiOH and allow to stir for another 1-2 hours.

-

Low Yield in Coupling Step: Ensure all reagents and the solvent (DMF) are strictly anhydrous. Moisture will quench the activated species.

-

Purification Issues: If the product co-elutes with HATU byproducts, perform an additional aqueous wash with 5% LiCl solution before drying and concentrating the organic layer. Unreacted 2-aminopyridine can often be removed with a dilute acid wash (e.g., 0.5M HCl), but care must be taken not to protonate and extract the desired product.

-

Conclusion

The described two-step protocol provides a reliable and scalable method for the synthesis of 6-methoxy-N-(pyridin-2-yl)pyridazine-3-carboxamide. By separating the synthesis into a saponification and a subsequent HATU-mediated coupling, this approach overcomes the common challenges associated with direct amidation of heteroaromatic esters, ensuring high yields and product purity. This robust methodology is well-suited for implementation in both academic and industrial research settings for the generation of novel chemical entities for drug discovery programs.

References

- CN101508676B - Synthesis process of 6-methoxy pyridazine-3- carboxylic acid.

-

Ramani, V. C., & Shah, R. D. (2018). N-(6-Methoxypyridin-2-yl)-1-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide: crystal structure and Hirshfeld surface analysis. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 9), 1254–1258. [Link]

-

Drie, J. H. V., et al. (2022). Bridging the pyridine-pyridazine synthesis gap by skeletal editing. Knowledge UChicago. [Link]

-

Konno, S., Sagi, M., Siga, F., & Yamanaka, H. (1992). Synthesis of 6-Alkylamino-3-pyridazinecarboxylic Acid Derivatives from Methyl 6-Chloro-3-pyridazinecarboxylate. HETEROCYCLES, 34(2), 225. [Link]

-

Hobbs, W. J. (2022). Synthesis and Characterization of Unique Pyridazines. Liberty University Senior Thesis. [Link]

-

Goodreid, J. D., Duspara, P. A., Bosch, C., & Batey, R. A. (2014). Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines. The Journal of Organic Chemistry, 79(3), 943–954. [Link]

-

National Forensic Laboratory, Slovenia. (2020). ANALYTICAL REPORT - MXiPr (C16H23NO2). [Link]

Sources

Application Note: High-Performance Amide Coupling Protocols for Pyridazine-3-Carboxylic Acid Derivatives

Executive Summary

Pyridazine-3-carboxylic acid (Pdz-3-COOH) represents a distinct challenge in medicinal chemistry.[1] Unlike its carbocyclic analogs (benzoates) or electron-rich heterocycles, Pdz-3-COOH combines extreme electron deficiency with a zwitterionic solubility profile .[1] Furthermore, the carboxylic acid at the 3-position (alpha to the diaza-linkage) renders the substrate prone to thermal decarboxylation .[1]

This guide details three validated protocols to mitigate these risks. We prioritize Propylphosphonic Anhydride (T3P) as the primary method due to its mild activation cycle and ease of purification.[2] We also provide optimized HATU and Ghosez’s Reagent (neutral acid chloride) protocols for specific edge cases.

Chemical Context & Mechanistic Challenges[1][3]

The Decarboxylation Trap

The immediate proximity of the carboxylic acid to the

-

Risk Factor: High temperatures (>50°C) and prolonged activation times.[1]

-

Mitigation: Activation must occur at low temperatures (0°C) before the introduction of the amine.

Solubility and Zwitterions

Pdz-3-COOH exists largely as a zwitterion in the solid state, leading to poor solubility in standard organic solvents (DCM, EtOAc).[1]

-

Implication: Reactions often start as slurries.[1] As the base deprotonates the acid and the coupling reagent activates it, the mixture typically becomes homogeneous.

-

Visual Cue: A transition from "cloudy suspension" to "clear solution" often indicates successful activation.

Decision Matrix: Selecting the Right Protocol

Before starting, select your protocol based on the nucleophilicity of your amine and the scale of your reaction.

Figure 1: Strategic decision tree for selecting the optimal coupling reagent based on amine sterics and nucleophilicity.

Protocol A: The Gold Standard (T3P)

Best for: Standard library synthesis, scale-up, and avoiding epimerization (if amine is chiral).[1] Mechanism: T3P (Propylphosphonic anhydride) forms a mixed anhydride.[1] It is non-explosive and water-soluble, simplifying workup.[1]

Reagents

-

Substrate: Pyridazine-3-carboxylic acid (1.0 eq)

-

Reagent: T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 eq)

-

Base: DIPEA (N,N-Diisopropylethylamine) (3.0 – 4.0 eq)[1]

-

Solvent: EtOAc (preferred) or DMF (if solubility is critical)

Step-by-Step Methodology

-

Slurry Formation: Charge Pyridazine-3-carboxylic acid (1.0 eq) into the flask. Add EtOAc (10 V, i.e., 10 mL per 1 g). The acid will likely not dissolve.

-

Base Addition: Add DIPEA (3.0 eq) dropwise.

-

Observation: The slurry may thin out but likely won't fully dissolve yet.

-

-

Cooling: Cool the mixture to 0°C (ice bath). This is critical to prevent decarboxylation during the exothermic activation step.

-

Activation: Add T3P solution (1.5 eq) dropwise over 5-10 minutes.

-

Observation: Stir at 0°C for 20 minutes. The mixture should become a clear, homogeneous solution as the active mixed anhydride forms.

-

-

Coupling: Add the amine (1.1 eq). Remove the ice bath and allow to warm to Room Temperature (RT).

-

Monitoring: Monitor by LCMS. Reaction is typically complete in 2-4 hours.[1]

-

Workup (Self-Validating):

-

Add water (10 V).[1] Stir for 10 minutes.

-

Wash organic layer with 0.5 M HCl (removes unreacted amine and DIPEA) and then Sat.[1] NaHCO3 (removes unreacted acid and T3P byproducts).[1]

-

Note on Polarity: If the product is highly polar (contains pyridazine), check the aqueous layer by LCMS before discarding.[1] If product is lost to water, use DCM/Isopropanol (3:[1]1) for extraction.[1][4][5]

-

Protocol B: High Reactivity (HATU)

Best for: Discovery scale (<100mg), weak nucleophiles (anilines).[1] Risk: Formation of guanidinium byproducts if the amine addition is delayed.

Step-by-Step Methodology

-

Dissolution: Dissolve Pyridazine-3-carboxylic acid (1.0 eq) in anhydrous DMF (Minimum volume, ~0.2 M).

-

Base: Add DIPEA (2.0 eq).

-

Pre-activation (CRITICAL):

-

Amine Addition: Immediately add the amine (1.1 eq) dissolved in minimal DMF.

-

Reaction: Stir at RT for 1-2 hours.

-

Workup: Dilute with EtOAc, wash with LiCl (5% aq) to remove DMF, followed by standard bicarbonate wash.[1]

Protocol C: The "Nuclear Option" (Ghosez's Reagent)

Best for: Extremely sterically hindered amines or when HATU fails.[1]

Concept: Generates an acid chloride under neutral conditions , avoiding the heat/acidity of Thionyl Chloride (

Reagents

-

Ghosez's Reagent: 1-Chloro-N,N,2-trimethyl-1-propenylamine.[1]

Step-by-Step Methodology

-

Setup: Dissolve Pyridazine-3-carboxylic acid (1.0 eq) in dry DCM under Nitrogen.

-

Chlorination: Add Ghosez's Reagent (1.2 eq) dropwise at 0°C.

-

Activation: Stir at 0°C to RT for 1 hour.

-

Coupling: Add the amine (1.2 eq) and DIPEA (2.0 eq) (or Pyridine) to the acid chloride solution.

-

Reaction: Stir at RT overnight.

Data Summary & Comparison

| Feature | T3P (Protocol A) | HATU (Protocol B)[1] | Ghosez (Protocol C) |

| Primary Utility | Scale-up, General Purpose | Discovery, High Throughput | Sterically Hindered Amines |

| Epimerization Risk | Lowest | Moderate | High |

| Decarboxylation Risk | Low (Mild conditions) | Moderate (Exothermic) | Low (Neutral conditions) |

| Workup | Liquid-Liquid Extraction | Requires Column/HPLC | Requires Column |

| Cost | Moderate | High | High |

| Byproducts | Water soluble (Phosphate) | Tetramethylurea (difficult to remove) | Isobutyramide |

Troubleshooting Guide

Issue: Low Yield / Decarboxylation

-

Symptom: LCMS shows mass of [Substrate - 44].[1]

-

Root Cause: Reaction temperature too high during activation.

-

Fix: Ensure activation (Acid + Reagent) occurs strictly at 0°C. Do not heat above 40°C even if reaction is slow.

Issue: Product stuck in Aqueous Layer

-

Symptom: Product disappears after wash.

-

Root Cause: Pyridazine amides are highly polar.[1]

-

Fix:

Issue: N-Acylation of the Ring

-

Symptom: Unstable intermediate observed.[1]

-

Root Cause: The ring nitrogen (N1 or N2) competes with the amine.[1]

-

Fix: Use T3P. The bulky nature of the propylphosphonic anhydride intermediate disfavors attack by the sterically hindered ring nitrogens compared to the exocyclic carboxylic acid.

References

-

T3P Overview & Mechanism: Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[1] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1][9][5][10] Organic Process Research & Development.

-

Amide Bond Formation Review: Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.[1]

-

Ghosez's Reagent Protocol: Ghosez, L., et al. (1979).[1]

-Chloro Enamines, Reactive Intermediates for Synthesis: 1-Chloro-N,N,2-trimethylpropenylamine.[1] Organic Syntheses. [1] -

HATU Side Reactions: Carpino, L. A., et al. (1994).[1] The uronium/guanidinium controversy: Structure of the peptide coupling reagent HATU. Journal of the Chemical Society, Chemical Communications. [1]

Sources

- 1. HATU - Wikipedia [en.wikipedia.org]

- 2. files01.core.ac.uk [files01.core.ac.uk]

- 3. reddit.com [reddit.com]

- 4. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]

- 5. T3P Brochure | AMRI [amri.staging.ribbitt.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]

- 8. Amine to Amide Mechanism - T3P [commonorganicchemistry.com]